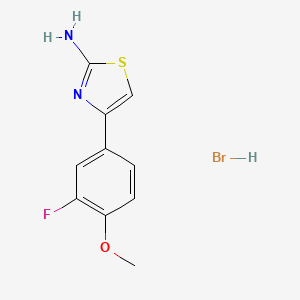
Cycloheptylthiourea
Overview
Description
Cycloheptylthiourea is an organosulfur compound with the chemical formula C_8H_16N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a cycloheptyl group. Thiourea derivatives are known for their diverse biological and chemical applications, making them significant in various fields of research and industry .
Mechanism of Action
Cycloheptylthiourea, also known as N-cycloheptylthiourea, is a compound that has garnered attention in the field of organic synthesis due to its diverse biological applications . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
this compound, like other thiourea derivatives, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This results in an increased pituitary secretion of thyreotropic hormone and hyperplasia of the thyroid .
Mode of Action
The compound interacts with its targets by binding to proteins that contain thiols and DNA . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .
Biochemical Pathways
this compound affects the biochemical pathways involved in thyroid hormone synthesis . By inhibiting the peroxidase in the thyroid gland, it disrupts the iodination of tyrosine residues in thyroglobulin, a crucial step in the synthesis of thyroxine and triiodothyronine . This disruption can lead to a decrease in the production of these hormones, affecting various physiological processes in the body.
Pharmacokinetics
It is known that thiourea, after oral administration to man and animals, is practically completely absorbed and is excreted largely unchanged via the kidneys
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of thyroid hormone synthesis . This can lead to a decrease in the levels of thyroxine and triiodothyronine in the body, potentially affecting various physiological processes. The specific effects would likely depend on the dosage and duration of exposure to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylthiourea can be synthesized through the reaction of cycloheptylamine with thiocyanate. The reaction typically involves the following steps:
Formation of Isothiocyanate: Cycloheptylamine reacts with carbon disulfide in the presence of a base to form cycloheptyl isothiocyanate.
Reaction with Amine: The cycloheptyl isothiocyanate is then reacted with an amine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Cycloheptylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals
Comparison with Similar Compounds
N-cyclohexylThiourea: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
N-phenylThiourea: Contains a phenyl group instead of a cycloheptyl group.
N-methylThiourea: Contains a methyl group instead of a cycloheptyl group.
Uniqueness: Cycloheptylthiourea is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
cycloheptylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUBZZHHXFAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540652 | |
| Record name | N-Cycloheptylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862483-52-1 | |
| Record name | N-Cycloheptylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)




![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)








